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Abstract
The discovery of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Ryoji Noyori and his

team in 1980 was a watershed moment in asymmetric catalysis.[1][2] Its unique C₂-symmetric,

atropisomeric structure provided an unprecedented level of enantiocontrol in a variety of

transition metal-catalyzed reactions, most notably in asymmetric hydrogenations.[3] This

success established BINAP as a "privileged ligand," one that is effective for a wide range of

substrates and reactions.[4][5] However, the pursuit of enhanced catalytic activity, broader

substrate scope, and improved process efficiency necessitated further innovation. This guide

provides an in-depth technical exploration of the discovery and development of BINAP

analogue ligands, detailing the scientific rationale, synthetic methodologies, and applications

that have expanded the frontiers of asymmetric synthesis.

The Genesis of a Privileged Ligand: The Discovery
of BINAP
The journey to BINAP began with the quest for highly effective chiral ligands for asymmetric

hydrogenation. Early work by Knowles and Kagan demonstrated the potential of chiral

phosphines.[3] However, it was Noyori's insight into the utility of axial chirality that led to the

design of BINAP.[2] The constrained rotation about the C1-C1' bond of the binaphthyl backbone
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creates a stable, chiral scaffold that, when complexed with metals like ruthenium (Ru) or

rhodium (Rh), forms a well-defined chiral environment.[2][3]

Ruthenium(II)-BINAP complexes, in particular, proved to be exceptionally versatile catalysts for

the asymmetric hydrogenation of a wide variety of functionalized olefins and ketones.[1][6]

These reactions, now known as Noyori asymmetric hydrogenations, have found significant

industrial applications, including in the synthesis of the anti-inflammatory drug naproxen and

the antibacterial agent levofloxacin.[1][7]

The Rationale for Innovation: Why Develop BINAP
Analogues?
Despite its groundbreaking success, BINAP is not a universal solution. Its limitations prompted

the development of a vast library of analogues, each designed to address specific challenges:

Improving Enantioselectivity and Activity: For certain substrates, BINAP provides only

moderate enantioselectivity or requires high catalyst loading. Analogues were designed to

fine-tune the steric and electronic properties of the ligand to create a more effective chiral

pocket.[4][5]

Expanding Substrate Scope: The effectiveness of BINAP is often limited to substrates with

coordinating functional groups.[6][8] Analogues were sought to enable the efficient

hydrogenation of less-functionalized or sterically demanding substrates.

Enhancing Catalyst Stability and Solubility: Modifications to the ligand structure can improve

the catalyst's stability under reaction conditions and tailor its solubility for different solvent

systems, including aqueous, fluorous, or supercritical CO₂ environments, facilitating catalyst

recovery and reuse.[4][5]

Simplifying Synthesis and Reducing Cost: The original synthesis of BINAP was arduous,

involving harsh conditions and a challenging resolution step.[9][10] Developing more

efficient, scalable, and cost-effective synthetic routes to both BINAP and its analogues has

been a major focus of research.[11]

The core principle behind analogue design is the systematic modification of the BINAP scaffold

to modulate its stereoelectronic properties. This is primarily achieved through two strategies:
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modification of the phosphine substituents and alteration of the binaphthyl backbone.

Diagram: The Logic of BINAP Analogue Development
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Caption: The iterative cycle of identifying BINAP's limitations to drive the design of new

analogues with improved performance characteristics.

Key Classes of BINAP Analogues and Their
Synthesis
The modification of BINAP has led to several important classes of ligands, each with distinct

properties.

P-Aryl Substituted Analogues: Tuning Electronic
Properties
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One of the earliest and most successful strategies involves altering the electronic nature of the

phosphorus atoms by introducing substituents onto the P-phenyl rings.[4]

Electron-Donating Groups: Ligands like p-Tol-BINAP (with p-tolyl groups) and DM-BINAP

(with 3,5-dimethylphenyl groups) are more electron-rich than BINAP. This increased electron

density on the phosphorus atoms can enhance the catalytic activity of the metal center.[4]

[11] DM-BINAP, for instance, has shown superiority over BINAP in the diastereoselective

hydrogenation of certain 2-substituted 3-oxo carboxylic esters.[11]

Electron-Withdrawing Groups: Conversely, introducing electron-withdrawing groups can also

be beneficial, although it sometimes leads to decreased catalytic activity.[4]

Steric Bulk: Increasing the steric bulk, for example with tert-butyl groups (p-t-Bu-BINAP), can

influence the dihedral angle of the binaphthyl backbone, which is a critical parameter for

enantioselectivity.[4]

Backbone-Modified Analogues: Modulating the Chiral
Scaffold
Modifying the 1,1'-binaphthyl core offers another powerful approach to tune the ligand's

properties.

SEGPHOS Family: The SEGPHOS ligand, where the naphthyl rings of BINAP are replaced

by a 4,4'-bi-1,3-benzodioxole unit, possesses a significantly narrower dihedral angle.[12][13]

This structural constraint often leads to higher enantioselectivities compared to BINAP in Ru-

catalyzed hydrogenations.[12] The derivative DTBM-SEGPHOS, featuring bulky 3,5-di-tert-

butyl-4-methoxyphenyl groups on the phosphorus atoms, combines the benefits of a

modified backbone with sterically demanding P-substituents, making it a highly effective

ligand for challenging substrates.[13][14]

P-Phos Family: The P-Phos ligands are atropisomeric dipyridylphosphines. The presence of

nitrogen atoms in the biaryl backbone can influence the ligand's coordination chemistry and

catalytic behavior.[15][16]

3,3'-Disubstituted Analogues: Introducing substituents at the 3 and 3' positions of the

binaphthyl rings directly modifies the chiral environment around the metal center. These
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ligands have shown promise in reactions where the parent BINAP ligand gives poor results.

[17][18]

Synthetic Methodologies: From Concept to Catalyst
The practical utility of a ligand is intrinsically linked to the efficiency of its synthesis. Significant

progress has been made since the initial, low-yielding synthesis of BINAP.

The Evolution of BINAP Synthesis
The first practical synthesis involved the resolution of racemic BINAP dioxide, followed by

reduction.[9] A major breakthrough was the development of methods starting from optically

pure 1,1'-bi-2-naphthol (BINOL), which is more readily available. A key modern approach

involves the conversion of chiral BINOL to its bis(triflate) derivative, followed by a nickel-

catalyzed cross-coupling reaction with a phosphine source.[9][11][19]

Diagram: Modern Synthetic Approach to BINAP
Analogues
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Caption: A generalized workflow for synthesizing BINAP analogues starting from optically pure

BINOL.

Detailed Experimental Protocol: Synthesis of (R)-DTBM-
SEGPHOS Precursor
This protocol is adapted from established procedures and outlines the synthesis of a key

precursor for ligands like DTBM-SEGPHOS, illustrating the phosphination of a biaryl ditriflate.
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Reaction: Nickel-Catalyzed Phosphinylation of (R)-4,4'-Bibenzo[d][1][20]dioxole-5,5'-diyl

bis(trifluoromethanesulfonate)

Materials:

(R)-4,4'-Bibenzo[d][1][20]dioxole-5,5'-diyl bis(trifluoromethanesulfonate) (1.0 equiv)

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (2.2 equiv)

Nickel(II) chloride (NiCl₂) (0.1 equiv)

1,2-Bis(diphenylphosphino)ethane (dppe) (0.1 equiv)

Zinc powder (Zn) (4.0 equiv)

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., Argon

or Nitrogen) using Schlenk techniques or in a glovebox.

Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux

condenser, add NiCl₂, dppe, and zinc powder.

Solvent Addition: Add anhydrous, degassed DMF to the flask. Stir the mixture at room

temperature for 15 minutes.

Reagent Addition: Add the bis(phosphine oxide) and the biaryl ditriflate to the flask.

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor

the reaction progress by TLC or ³¹P NMR spectroscopy.

Work-up: After cooling to room temperature, quench the reaction by slowly adding methanol.

Filter the mixture through a pad of Celite to remove inorganic salts.

Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated

aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The crude product, (R)-5,5'-bis(bis(3,5-di-tert-butyl-4-

methoxyphenyl)phosphinyl)-4,4'-bibenzo[d][1][20]dioxole, is then purified by column

chromatography on silica gel.

Reduction: The resulting bis(phosphine oxide) is reduced to the final (R)-DTBM-SEGPHOS

ligand using a reducing agent such as trichlorosilane (HSiCl₃) in the presence of a tertiary

amine base (e.g., triethylamine) in an anhydrous solvent like toluene.[11]

Applications in Asymmetric Catalysis and Drug
Development
The true measure of a ligand's success is its performance in catalysis. BINAP analogues have

consistently demonstrated their value by outperforming the parent ligand in numerous

applications, particularly in the synthesis of chiral building blocks for pharmaceuticals.

Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamental

transformation in organic synthesis. The Noyori-type catalysts, often formulated as RuCl₂

(diphosphine)(diamine), are highly effective for this purpose.[6][21] The mechanism is

understood to be a nonclassical metal-ligand bifunctional process, where a hydride from the

ruthenium center and a proton from the NH₂ group of the diamine ligand are transferred

simultaneously to the ketone's carbonyl group via a six-membered transition state.[20][22][23]

The choice of diphosphine ligand is critical for achieving high enantioselectivity. Analogues like

SYNPHOS and DIFLUORPHOS, which have narrower dihedral angles than BINAP, have

shown superior performance in the hydrogenation of various functionalized ketones.[12]

Comparative Performance Data
The following table summarizes the performance of various BINAP analogues in the Ru-

catalyzed asymmetric hydrogenation of representative ketone substrates, demonstrating the

impact of ligand modification.
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Substrate Ligand Solvent Temp (°C)
Pressure
(atm H₂)

ee (%)
Referenc
e

Methyl

Acetoaceta

te

(R)-BINAP Methanol 50 100 99 [11]

Methyl

Acetoaceta

te

(R)-MeO-

BIPHEP
Methanol 25 30 >99 [12]

Hydroxyac

etone
(S)-BINAP Methanol 25 30 91 [12]

Hydroxyac

etone

(S)-

SYNPHOS
Methanol 25 30 96 [12]

4-

Chloroacet

ophenone

(S)-BINAP 2-Propanol 80 10 90 [12]

4-

Chloroacet

ophenone

(S)-

DIFLUORP

HOS

2-Propanol 80 10 97 [12]

Data compiled from cited literature. Conditions may vary slightly between studies.

Impact on Pharmaceutical Synthesis
The ability to synthesize enantiomerically pure compounds is paramount in the pharmaceutical

industry, where often only one enantiomer of a drug is therapeutically active while the other

may be inactive or even harmful.[24][25] Chiral phosphine ligands are indispensable tools for

achieving this. For example, the diastereoselective hydrogenation of a 2-substituted 3-

oxobutanoate is a key step in the synthesis of carbapenem antibiotics. In this reaction, the DM-

BINAP ligand was found to give significantly higher diastereoselectivity and enantioselectivity

compared to BINAP.[11]

Future Perspectives
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The development of BINAP analogues is a mature but continually evolving field. Current

research focuses on several key areas:

P-Chiral Ligands: Moving beyond atropisomerism, ligands that are chiral at the phosphorus

atom itself are showing exceptional performance.[26][27][28]

Sustainable Catalysis: Designing ligands that facilitate catalysis in environmentally benign

solvents or allow for easy catalyst recycling remains a high priority.[4][5]

Computational Design: The use of computational chemistry to predict the performance of

new ligand designs is accelerating the discovery process, allowing for a more rational

approach to analogue development rather than empirical screening.

The legacy of BINAP is not just the single molecule itself, but the entire field of research it

inspired. The principles of stereoelectronic tuning and rational ligand design, born from the

efforts to improve upon BINAP, continue to drive innovation in asymmetric catalysis, enabling

the synthesis of complex molecules that impact human health and technology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Chemicals [chemicals.thermofisher.cn]

2. The Development History of Asymmetric Catalytic Hydrogenation: Milestone
Breakthroughs From Sabatier to Noyori - Oreate AI Blog [oreateai.com]

3. nobelprize.org [nobelprize.org]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

7. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

8. ethz.ch [ethz.ch]

9. Organic Syntheses Procedure [orgsyn.org]

10. Organic Syntheses Procedure [orgsyn.org]

11. thieme-connect.com [thieme-connect.com]

12. pnas.org [pnas.org]

13. pdf.benchchem.com [pdf.benchchem.com]

14. pdf.benchchem.com [pdf.benchchem.com]

15. P-Phos: a family of versatile and effective atropisomeric dipyridylphosphine ligands in
asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

16. pubs.acs.org [pubs.acs.org]

17. 3,3'-disubstituted BINAP ligands: synthesis, resolution, and applications in asymmetric
hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

18. pubs.acs.org [pubs.acs.org]

19. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b019580?utm_src=pdf-custom-synthesis
https://chemicals.thermofisher.cn/cn/zh/home.html
https://www.oreateai.com/blog/the-development-history-of-asymmetric-catalytic-hydrogenation-milestone-breakthroughs-from-sabatier-to-noyori/153c840cc867d26eb2e6e8164ea04824
https://www.oreateai.com/blog/the-development-history-of-asymmetric-catalytic-hydrogenation-milestone-breakthroughs-from-sabatier-to-noyori/153c840cc867d26eb2e6e8164ea04824
https://www.nobelprize.org/uploads/2018/06/noyori-lecture.pdf
https://pubs.acs.org/doi/10.1021/cr040652w
https://www.researchgate.net/publication/7855958_Modified_BINAP_the_how_and_the_why
https://en.chem-station.com/reactions-2/2014/10/noyori-asymmetric-hydrogenation.html
https://www.slideshare.net/slideshow/noyori-zulfa/24593519
https://ethz.ch/content/dam/ethz/special-interest/chab/organic-chemistry/bode-group-dam/documents/open-source-lecture-notes/asymmetric-hydrogenation-2015.pdf
https://orgsyn.org/demo.aspx?prep=v91p0001
https://orgsyn.org/demo.aspx?prep=cv8p0057
https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2001-14625.pdf
https://www.pnas.org/doi/10.1073/pnas.0307620101
https://pdf.benchchem.com/1311/A_Comparative_Analysis_of_Segphos_and_DM_SEGPHOS_in_Asymmetric_Catalysis.pdf
https://pdf.benchchem.com/1311/Application_Notes_and_Protocols_for_DTBM_SEGPHOS_in_Asymmetric_Hydrogenation.pdf
https://pubmed.ncbi.nlm.nih.gov/17042471/
https://pubmed.ncbi.nlm.nih.gov/17042471/
https://pubs.acs.org/doi/abs/10.1021/ar0680015
https://pubmed.ncbi.nlm.nih.gov/16092870/
https://pubmed.ncbi.nlm.nih.gov/16092870/
https://pubs.acs.org/doi/10.1021/ol051413d
https://pubs.acs.org/doi/10.1021/jo00102a059
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. pubs.acs.org [pubs.acs.org]

21. archive.nptel.ac.in [archive.nptel.ac.in]

22. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-
rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

25. nbinno.com [nbinno.com]

26. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands |
Semantic Scholar [semanticscholar.org]

27. Synthesis and applications of high-performance P-chiral phosphine ligands
[jstage.jst.go.jp]

28. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Discovery and Development of
BINAP Analogue Ligands]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019580#discovery-and-development-of-binap-
analogue-ligands]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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